molecular formula C17H22N2O4S B5330072 1-[(4-ethoxyphenyl)sulfonyl]-4-(2-furylmethyl)piperazine

1-[(4-ethoxyphenyl)sulfonyl]-4-(2-furylmethyl)piperazine

Cat. No.: B5330072
M. Wt: 350.4 g/mol
InChI Key: AUIUIASGISLNMX-UHFFFAOYSA-N
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Description

1-[(4-ethoxyphenyl)sulfonyl]-4-(2-furylmethyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of an ethoxyphenyl group, a sulfonyl group, and a furylmethyl group attached to a piperazine ring

Properties

IUPAC Name

1-(4-ethoxyphenyl)sulfonyl-4-(furan-2-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4S/c1-2-22-15-5-7-17(8-6-15)24(20,21)19-11-9-18(10-12-19)14-16-4-3-13-23-16/h3-8,13H,2,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUIUIASGISLNMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(4-ethoxyphenyl)sulfonyl]-4-(2-furylmethyl)piperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with a suitable dihaloalkane.

    Introduction of the ethoxyphenyl group: This step involves the reaction of the piperazine intermediate with 4-ethoxybenzenesulfonyl chloride under basic conditions.

    Attachment of the furylmethyl group: The final step involves the reaction of the intermediate with 2-furylmethyl chloride in the presence of a base.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and continuous flow processes.

Chemical Reactions Analysis

1-[(4-ethoxyphenyl)sulfonyl]-4-(2-furylmethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents such as sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(4-ethoxyphenyl)sulfonyl]-4-(2-furylmethyl)piperazine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(4-ethoxyphenyl)sulfonyl]-4-(2-furylmethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

1-[(4-ethoxyphenyl)sulfonyl]-4-(2-furylmethyl)piperazine can be compared with other similar compounds, such as:

    1-[(4-methoxyphenyl)sulfonyl]-4-(2-furylmethyl)piperazine: This compound has a methoxy group instead of an ethoxy group, which may result in different chemical and biological properties.

    1-[(4-ethoxyphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine: This compound has a thienyl group instead of a furyl group, which may affect its reactivity and applications.

    1-[(4-ethoxyphenyl)sulfonyl]-4-(2-pyridylmethyl)piperazine:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

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